molecular formula C14H16Br2N2 B12297004 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide

5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide

Cat. No.: B12297004
M. Wt: 372.10 g/mol
InChI Key: ZFIMRWLIVBQNKX-UHFFFAOYSA-L
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Description

5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide is a complex organic compound belonging to the class of viologens. Viologens are quaternary salts of dipyridyls, known for their significant redox properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide typically involves the reaction of 4,4’-bipyridine with methyl iodide, followed by a quaternization reaction with dibromide. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include radical cations, neutral radicals, and substituted derivatives of the original compound .

Scientific Research Applications

5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide involves its redox properties. The compound can undergo reversible redox reactions, forming radical cations and neutral radicals. These redox reactions are facilitated by the unique structure of the compound, which allows for efficient electron transfer. The molecular targets and pathways involved include various redox-active enzymes and proteins .

Comparison with Similar Compounds

Similar Compounds

    Paraquat: Another viologen with similar redox properties.

    Diquat: A viologen used as a herbicide with similar structural features.

Comparison

Compared to paraquat and diquat, 5,12-dimethyl-7,10-diazoniatricyclo[840Its higher stability and specific redox potential make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C14H16Br2N2

Molecular Weight

372.10 g/mol

IUPAC Name

5,12-dimethyl-7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,11,13-hexaene;dibromide

InChI

InChI=1S/C14H16N2.2BrH/c1-11-3-5-13-14-6-4-12(2)10-16(14)8-7-15(13)9-11;;/h3-6,9-10H,7-8H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZFIMRWLIVBQNKX-UHFFFAOYSA-L

Canonical SMILES

CC1=C[N+]2=C(C=C1)C3=[N+](CC2)C=C(C=C3)C.[Br-].[Br-]

Origin of Product

United States

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